molecular formula C17H23NO3 B1528233 Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate CAS No. 1803562-89-1

Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate

Cat. No. B1528233
CAS RN: 1803562-89-1
M. Wt: 289.4 g/mol
InChI Key: BYKSIHZVMLLOEO-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is a chemical compound with the CAS Number: 1803562-89-1 . It has a molecular weight of 289.37 . It is also known as H-Lys(tert-Boc)-OH or Boc-L-Lysine. This compound belongs to the class of amino acid derivatives and is widely used as a protected form of lysine in peptide synthesis due to its stability and compatibility with a broad range of reaction conditions.


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-oxo-5-phenyl-1-azepanecarboxylate . The InChI code is 1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(15(19)10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate: serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of complex molecules such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide spectrum of biological activities, making the tert-butyl compound a valuable resource in medicinal chemistry research.

Antibacterial and Antifungal Agent

Research indicates that derivatives of Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate exhibit moderate antibacterial and antifungal activities . This suggests potential for the compound to be used in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant strains of bacteria and fungi.

Anticancer Research

Compounds derived from Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate have shown promise in anticancer research . The ability to synthesize derivatives that can target cancer cells offers a pathway for the development of novel chemotherapy agents.

Antiparasitic Applications

The structural flexibility of Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate allows for the creation of compounds with antiparasitic properties . This is particularly important for the treatment of diseases caused by parasites, which are a major health concern in many parts of the world.

Antihistamine Development

Derivatives of this compound have been associated with antihistamine activity . This opens up possibilities for its use in the development of new drugs to treat allergic reactions.

Antidepressant Properties

The compound’s derivatives have also been explored for their antidepressive activities . This could lead to the synthesis of new classes of antidepressants, potentially with fewer side effects than current medications.

Drug Discovery and Design

Due to its conformational flexibility and the presence of polar nitrogen atoms, Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is an important molecule in drug discovery and design . It can enhance favorable interactions with macromolecules, which is a key aspect of creating effective pharmaceuticals.

Physicochemical Property Adjustment

The incorporation of the piperazine ring from Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate into other molecules can adjust their physicochemical properties . This is useful in optimizing drug solubility, stability, and bioavailability.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

tert-butyl 4-oxo-5-phenylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(15(19)10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKSIHZVMLLOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134707
Record name 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate

CAS RN

1803562-89-1
Record name 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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